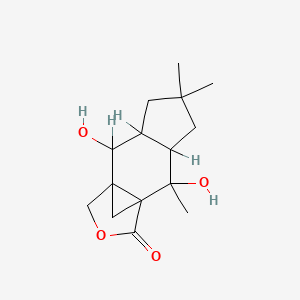

Isolactarorufin

Description

Contextualization within Fungal Secondary Metabolites Research

Fungi are prolific producers of a vast array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. These metabolites often possess potent biological activities, making them a rich source for drug discovery and biotechnological applications. Fungi, particularly Basidiomycetes, are known to produce a wide variety of sesquiterpenoids. nih.gov These compounds are of significant interest due to their diverse and often complex chemical structures, which can serve as scaffolds for the development of new therapeutic agents. Research into fungal secondary metabolites like isolactarorufin is crucial for understanding the ecological roles of these compounds and for harnessing their potential for human benefit.

Historical Perspective of this compound Discovery and Initial Characterization

The initial isolation of this compound is credited to Polish chemists W.M. Daniewski and M. Kocor, who first reported on new sesquiterpenes from the mushroom Lactarius rufus in 1970. ethernet.edu.et A subsequent publication in 1976 by Daniewski, Kocor, and Thoren described this compound as a "novel tetracyclic sesquiterpene lactone" also isolated from Lactarius rufus. ethernet.edu.et The initial characterization of this compound relied on spectroscopic techniques, which are instrumental in elucidating the complex three-dimensional arrangement of atoms within a molecule.

The process of characterizing a new natural product like this compound involves several key steps. After extraction from the fungal source and purification, scientists employ a battery of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, is a cornerstone of this process, providing detailed information about the chemical environment of each carbon and hydrogen atom. ipb.ptrsc.org This data, combined with information from mass spectrometry, which reveals the compound's molecular weight and elemental composition, allows for the piecing together of its intricate structure. The specific optical rotation of the molecule, a measure of how it interacts with plane-polarized light, provides crucial information about its stereochemistry.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₄ |

| Molecular Weight | 266.33 g/mol |

Chemical Classification and Structural Framework of this compound

This compound belongs to the broad class of sesquiterpene lactones, which are defined by their 15-carbon (sesquiterpene) backbone and the presence of a lactone functional group (a cyclic ester).

Basidiomycetes are a significant source of a wide variety of sesquiterpenoids, which can be classified based on their carbon skeletons. nih.gov Common skeletons found in this fungal phylum include lactarane, marasmane, and protoilludane, among others. The lactarane skeleton is particularly characteristic of the genera Lactarius and Russula. researchgate.net These sesquiterpene lactones often exhibit a range of biological activities, including antifeedant properties. For instance, this compound, along with related compounds like lactarorufin A and B, has been studied for its effects on the confused flour beetle (Tribolium confusum). epdf.pub

A defining feature of this compound is its intricate tetracyclic core. The term "tetracyclic" indicates that the carbon skeleton of the molecule is arranged into four fused rings. The determination of such a complex, three-dimensional structure is a testament to the power of modern spectroscopic methods. The analysis of the degrees of unsaturation from the molecular formula, combined with detailed 2D NMR experiments, allows chemists to deduce the connectivity of the atoms and the nature of the ring systems. While many sesquiterpenes are bicyclic or tricyclic, the presence of a fourth ring in the lactarane skeleton of this compound makes it a particularly interesting and complex example of a fungal secondary metabolite.

Structure

3D Structure

Properties

CAS No. |

62024-77-5 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(2S,3R,7S,8S)-2,8-dihydroxy-5,5,8-trimethyl-11-oxatetracyclo[7.3.1.01,9.03,7]tridecan-10-one |

InChI |

InChI=1S/C15H22O4/c1-12(2)4-8-9(5-12)13(3,18)15-6-14(15,10(8)16)7-19-11(15)17/h8-10,16,18H,4-7H2,1-3H3/t8-,9+,10+,13+,14?,15?/m1/s1 |

InChI Key |

VXHVLJHZFYIFJE-QIEUJACUSA-N |

SMILES |

CC1(CC2C(C1)C(C34CC3(C2O)COC4=O)(C)O)C |

Isomeric SMILES |

C[C@@]1([C@H]2CC(C[C@H]2[C@@H](C34C1(C3)C(=O)OC4)O)(C)C)O |

Canonical SMILES |

CC1(CC2C(C1)C(C34CC3(C2O)COC4=O)(C)O)C |

Origin of Product |

United States |

Natural Abundance and Advanced Isolation Methodologies

Fungal Bioprospecting for Isolactarorufin and Related Metabolites

The genus Lactarius, commonly known as milk-caps, is a primary source of this compound and other related sesquiterpenes. wikipedia.org These fungi are characterized by the milky fluid, or latex, they exude upon injury. wikipedia.orgfungusfactfriday.com This latex is thought to serve as a defense mechanism against insects and other predators. fungusfactfriday.com

Lactarius rufus is a notable producer of lactarane sesquiterpenes. researchgate.netnih.gov Research on the fruiting bodies of this basidiomycete has led to the isolation of various compounds, including the antifungal sesquiterpene rufuslactone. researchgate.netnih.gov Similarly, Lactarius vellereus is recognized for its production of pungent lactarane sesquiterpenes. Other species within this genus, such as Lactarius deliciosus, Lactarius torminosus, and Lactarius indigo, are also known to produce a variety of sesquiterpenoids. wikipedia.orgfungusfactfriday.comwikipedia.org The production of these compounds can be influenced by environmental conditions and the age of the mushroom. fungusfactfriday.com

Table 1: Selected Lactarius Species and Their Known Sesquiterpenoid Production

| Species | Common Name | Notable Sesquiterpenoids |

| Lactarius rufus | Red Hot Milk Cap | Rufuslactone researchgate.netnih.gov |

| Lactarius vellereus | Fleecy Milk Cap | Pungent lactarane sesquiterpenes |

| Lactarius deliciosus | Saffron Milk Cap | Guaiane sesquiterpenoids wikipedia.org |

| Lactarius torminosus | Woolly Milk Cap | Not specified |

| Lactarius indigo | Indigo Milk Cap | Not specified fungusfactfriday.com |

This table is for illustrative purposes and not exhaustive.

Basidiomycetes are a significant source of sesquiterpenes, with 79 genera known to produce these compounds. nih.gov Besides Lactarius, other genera such as Russula, Xylaria, Armillaria, and Phellinus are major producers of sesquiterpenes. nih.govresearchgate.net The genus Russula is a close relative of Lactarius and is also known for producing a variety of sesquiterpenes, including those with lactarane and marasmane skeletons. researchgate.net Some fungi from the Corticiaceae family, like Dendrodontia bispora, have been found to synthesize sesquiterpenes such as Δ6-protoilludene and viridiflorol. nih.gov The diversity of sesquiterpene skeletons found in basidiomycetes is vast, encompassing drimanes, protoilludanes, illudanes, and hirstutanes, among others. nih.gov

Optimized Extraction Protocols for this compound Recovery

The extraction of this compound from its fungal sources is the initial and critical step in its isolation. nih.gov The choice of extraction method and solvent is crucial for maximizing the yield and purity of the target compound. nih.govfrontiersin.org

Conventional solvent extraction is a widely used method for obtaining natural products from fungal materials. nih.govfrontiersin.org This typically involves techniques such as maceration, percolation, Soxhlet extraction, and reflux extraction. frontiersin.orgnih.gov Maceration, a simple soaking method, is often time-consuming. nih.gov Soxhlet extraction offers a more efficient approach by continuously passing fresh solvent over the sample, though the heat involved can be detrimental to thermolabile compounds like some sesquiterpenes. frontiersin.org

The selection of solvent is paramount. Solvents like ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297) are commonly employed for extracting sesquiterpenoids. researchgate.netmicellum.com Optimization of extraction parameters, including the solvent-to-solid ratio, temperature, and duration, is essential to enhance efficiency. nih.gov For instance, an optimized protocol for DNA extraction from tough plant tissues involved adjusting the concentration of the extraction buffer and incubation time to improve yield and quality. nih.gov Similarly, optimizing solvent mixtures through experimental designs can lead to higher recovery of target compounds. mdpi.com

To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. micellum.comthepharmajournal.comacs.org These modern methods often provide higher yields, shorter extraction times, and reduced solvent consumption. nih.govmicellum.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent. nih.govthepharmajournal.com SFE is advantageous due to its use of a non-toxic, environmentally friendly solvent that can be easily removed from the extract. thepharmajournal.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which accelerates the release of target compounds from the fungal matrix. thepharmajournal.comacs.org This method is known for its speed and efficiency. thepharmajournal.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to create cavitation bubbles in the solvent. thepharmajournal.comacs.org The collapse of these bubbles disrupts the fungal cell walls, enhancing the extraction process. acs.org

Table 2: Comparison of Extraction Techniques

| Technique | Principle | Advantages |

| Soxhlet Extraction | Continuous solvent cycling | Efficient use of solvent frontiersin.org |

| Supercritical Fluid Extraction (SFE) | Utilizes supercritical fluid as a solvent | Low toxicity, high selectivity nih.govthepharmajournal.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating | Fast, reduced solvent use thepharmajournal.comacs.org |

| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves | Increased efficiency, can be used at lower temperatures thepharmajournal.comacs.org |

Chromatographic and Modern Purification Strategies for this compound Enrichment

Following extraction, the crude extract contains a complex mixture of compounds that requires further separation and purification to isolate pure this compound. rroij.com Chromatography is the cornerstone of natural product purification. nih.govrroij.com

The initial step often involves a primary separation using techniques like column chromatography with silica (B1680970) gel or other stationary phases to fractionate the crude extract. mdpi.com Fractions are then analyzed, and those containing the target compound are subjected to further purification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound, offering high resolution and reproducibility. frontiersin.orgmdpi.com Preparative HPLC is used to isolate larger quantities of the pure compound. mdpi.com Other advanced chromatographic techniques include:

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, which can be beneficial for preventing irreversible adsorption of the sample. researchgate.net It has been successfully used to separate various natural products. researchgate.net

Steric Exclusion Chromatography (SXC): This method is particularly useful for purifying large biomolecules and has shown high yields in virus purification. mdpi.com

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is widely used in the purification of proteins and other charged molecules. nih.gov

The combination of different chromatographic methods, such as an initial separation by medium-pressure liquid chromatography followed by high-pressure liquid chromatography, can be a very effective strategy for isolating pure compounds from complex mixtures. mdpi.com The purity of the final isolated compound is typically confirmed using analytical techniques like HPLC and spectroscopic methods. rroij.comresearchgate.net

High-Resolution Liquid Chromatography (HPLC) for Compound Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. Following initial extraction and preliminary fractionation, HPLC is employed to achieve high-resolution separation of the target compound from closely related structures.

Modern approaches utilize Ultra-High-Performance Liquid Chromatography (UHPLC) systems for initial analytical assessment. These systems, equipped with sub-2 µm particle columns, provide rapid, high-resolution profiling of the crude extract, allowing for the tentative identification of this compound and an evaluation of its purity nih.gov. The data from analytical runs, including retention time and UV absorbance, are crucial for developing and optimizing a preparative-scale method.

For preparative isolation, the analytical method is scaled up. This involves using larger columns packed with a similar stationary phase (typically C18) and adjusting the flow rate and gradient conditions to accommodate a higher sample load nih.gov. Reversed-phase HPLC is commonly used for the separation of sesquiterpenoids. The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, which allows for the sequential elution of compounds based on their hydrophobicity nih.gov. The use of a photodiode array (PDA) detector allows for monitoring at multiple wavelengths, which is useful for identifying and selectively fractionating the peak corresponding to this compound researchgate.net.

Table 1: Typical Parameters for HPLC-Based Purification of Sesquiterpenoids

| Parameter | Analytical Scale (UHPLC) | Preparative Scale (Prep-HPLC) | Purpose & Rationale |

|---|---|---|---|

| Column Type | Reversed-Phase C18 | Reversed-Phase C18 | C18 stationary phase effectively separates moderately polar compounds like sesquiterpenoids based on hydrophobicity. |

| Particle Size | < 2 µm | 5-10 µm | Smaller particles in UHPLC provide higher resolution for analysis. Larger particles in preparative HPLC allow for higher flow rates and sample loads with less backpressure. nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient | A gradient elution is necessary to resolve complex mixtures containing compounds with a wide range of polarities. nih.gov |

| Detection | PDA, Mass Spectrometry (MS) | PDA, UV-Vis | PDA and MS provide structural information and purity assessment. High-concentration UV-Vis detection is used for fraction collection in preparative runs. researchgate.net |

| Sample Injection | Small volume (< 5 µL) | High volume/Dry loading | Preparative methods require injecting a concentrated solution of the semi-purified extract to maximize yield. nih.gov |

Countercurrent Chromatography and Other Advanced Preparative Separation Techniques

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that has proven highly effective for the preparative-scale separation of natural products, including sesquiterpenoids nih.gov. Unlike HPLC, CCC uses no solid support matrix, which eliminates the risk of irreversible sample adsorption and degradation, leading to high recovery rates nih.govscielo.br. High-Speed Counter-Current Chromatography (HSCCC) is a modern application of this technique that utilizes a centrifugal field to retain the liquid stationary phase while the liquid mobile phase is pumped through it nih.gov.

The application of HSCCC to isolate sesquiterpenoid lactones similar in structure to this compound has been successfully demonstrated. The process begins with the critical selection of a biphasic solvent system, often composed of a mixture like n-hexane–ethyl acetate–methanol–water scielo.brmdpi.com. The goal is to find a system where the target compounds have partition coefficients (K values) ideally between 0.5 and 2.0, ensuring efficient separation mdpi.com. By injecting a semi-purified extract from Lactarius mushrooms into a pre-equilibrated HSCCC column, it is possible to separate structurally similar sesquiterpenoids in a single run, yielding fractions of high purity mdpi.comresearchgate.net.

Table 2: Example HSCCC Solvent Systems for Sesquiterpenoid Lactone Separation

| Solvent System (v/v/v/v) | Target Compound Class | Partition Coefficient (K) | Purity Achieved | Reference |

|---|---|---|---|---|

| n-Hexane-Ethyl Acetate-Methanol-Water (1:4:2:3) | Sesquiterpenoid Lactones | 0.6 - 1.8 | 91-97% | mdpi.com |

| n-Hexane-Ethyl Acetate-Methanol-Water (1:0.5:1.1:0.3) | Sesquiterpenoids | Not specified | >95% | scielo.br |

| n-Hexane-Acetonitrile-Water (HAcW) | Sesquiterpenoids | Not specified | High enrichment | nih.gov |

| n-Hexane-Ethyl Acetate-Acetonitrile-Water (6:1:6:2) | Sesquiterpenoids | Not specified | >91% | researchgate.net |

Multi-Barrier Purification Processes for Enhanced this compound Purity

The isolation of this compound to a high degree of purity (>98%) from a raw fungal source is not achievable with a single chromatographic step. A multi-barrier purification strategy, involving a sequence of diverse separation techniques, is essential to systematically remove impurities nih.govnih.gov. Each step in the process acts as a "barrier," selectively removing a different class of contaminants based on distinct physicochemical properties.

A typical workflow for this compound is as follows:

Extraction: Dried and powdered fruiting bodies of a Lactarius species are first extracted with an organic solvent like methanol or ethanol to liberate the secondary metabolites into solution. nih.gov

Liquid-Liquid Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate). This step separates highly polar compounds (sugars, organic acids) from moderately polar compounds like sesquiterpenoids, which concentrate in the organic phase.

Initial Chromatographic Fractionation: The concentrated organic fraction, which is still a complex mixture, is subjected to a high-capacity, low-resolution separation technique. This could be traditional silica gel column chromatography or, more efficiently, HSCCC. The purpose of this step is to fractionate the extract into groups of compounds with similar polarity, enriching the fraction that contains this compound. nih.govscielo.br

Final High-Resolution Purification: The enriched fraction from the previous step is then subjected to preparative HPLC. This final "polishing" step uses a high-resolution column to separate this compound from any remaining, structurally similar sesquiterpenoids, yielding the final pure compound. nih.gov

This sequential combination of techniques ensures that impurities are systematically removed, leading to a final product of the high purity required for structural elucidation and bioactivity studies.

Table 3: Multi-Barrier Purification Workflow for this compound

| Step | Technique | Principle of Separation | Impurities Removed |

|---|---|---|---|

| 1 | Solvent Extraction | Solubility | Insoluble cell debris, macromolecules |

| 2 | Liquid-Liquid Partitioning | Differential Polarity | Highly polar compounds (sugars, salts) and highly non-polar lipids |

| 3 | Countercurrent Chromatography (HSCCC) | Liquid-Liquid Partitioning | Compounds with significantly different partition coefficients |

| 4 | Preparative HPLC (Reversed-Phase) | Differential Hydrophobicity | Structurally similar sesquiterpenoid analogues |

Comprehensive Structural Elucidation and Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Isolactarorufin Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. emerypharma.comomicsonline.org For a molecule with the complexity of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable. researchgate.netyoutube.com

Unambiguous Structural Determination Using 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

The process of elucidating the structure of this compound begins with fundamental 1D NMR experiments, namely proton (¹H) and carbon-13 (¹³C) NMR. emerypharma.com The ¹H NMR spectrum reveals the chemical shifts, integration (number of protons), and multiplicity (splitting patterns) of all proton nuclei, offering initial clues about the types of protons present (e.g., methyl, methylene, methine) and their immediate neighbors. researchgate.net The ¹³C NMR spectrum complements this by providing the chemical shifts of each unique carbon atom in the molecule.

However, to assemble the complete molecular puzzle, 2D NMR techniques are essential. omicsonline.orgyoutube.com These experiments correlate different nuclei, revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.educreative-biostructure.com Cross-peaks in a COSY spectrum establish direct proton-proton connectivities, allowing for the tracing of spin systems within the molecule. nationalmaglab.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). creative-biostructure.comyoutube.com This is crucial for assigning specific proton signals to their corresponding carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes further). sdsu.eduscience.gov HMBC is instrumental in connecting different spin systems and piecing together the carbon skeleton of the molecule by identifying long-range connectivities. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. creative-biostructure.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically < 5 Å), which is vital for determining the relative stereochemistry of the molecule.

By integrating the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, leading to the confirmation of its planar structure and relative stereochemistry. nih.gov

Application of High-Field and Cryo-NMR for Enhanced Resolution and Sensitivity

For complex natural products like this compound, obtaining high-quality NMR spectra is paramount. High-field NMR spectrometers (e.g., 600 MHz, 800 MHz or higher) provide significantly greater spectral dispersion, which helps to resolve overlapping signals that might be ambiguous at lower field strengths. rutgers.edudairycampus.nl This increased resolution is critical for accurate analysis of complex splitting patterns and crowded spectral regions.

Furthermore, the use of cryogenic probes (CryoProbes) dramatically enhances the sensitivity of NMR experiments by reducing thermal noise in the detector electronics. rutgers.edubruker.com This increase in signal-to-noise ratio can be by a factor of two to five compared to room temperature probes. bruker.com This heightened sensitivity is particularly advantageous for analyzing small sample quantities, which is often the case with isolated natural products. It also allows for the acquisition of data for less sensitive 2D NMR experiments in a much shorter time. bruker.commit.edu The combination of high-field magnets and cryogenic probes represents the state-of-the-art in NMR spectroscopy, ensuring the highest quality data for the detailed structural and stereochemical assignment of this compound. cern.ch

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of a molecule's elemental composition and structural features through fragmentation analysis. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. measurlabs.comyoutube.com Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of an ion with very high accuracy (typically to within a few parts per million). researchgate.net This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. nih.gov By obtaining the high-resolution mass of the molecular ion of this compound, its exact elemental formula (C₁₅H₂₂O₃) can be unequivocally confirmed, which is a fundamental first step in its structural elucidation. youtube.comsemanticscholar.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) is employed to gain deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is first isolated (MS1), then subjected to fragmentation through techniques like collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions are then analyzed in a second stage of mass spectrometry (MS2). wikipedia.orgnationalmaglab.org

The fragmentation pattern is a molecular fingerprint that provides valuable information about the connectivity of atoms and the presence of specific functional groups within the molecule. researchgate.netnih.gov By analyzing the masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are linked together. This data complements the information obtained from NMR spectroscopy and helps to confirm the proposed structure of this compound.

Vibrational and Electronic Spectroscopy for Functional Group and Chromophore Characterization

Vibrational and electronic spectroscopy provide complementary information to NMR and MS by identifying specific functional groups and chromophores within a molecule.

Infrared (IR) spectroscopy is a form of vibrational spectroscopy that measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. analyticaltoxicology.commsu.edu Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. s-a-s.orglibretexts.orgyoutube.comyoutube.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400 cm⁻¹), the γ-lactone carbonyl (C=O) group (a strong band around 1770 cm⁻¹), and carbon-carbon double bonds (C=C) (around 1650 cm⁻¹). msu.edu The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. msu.edu In situ IR spectroscopy can also be a valuable tool for studying the molecule's behavior under different conditions. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.orgtechnologynetworks.comlibretexts.org The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. msu.edukhanacademy.org The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule. For this compound, the presence of the α,β-unsaturated lactone system constitutes a chromophore that would be expected to exhibit a characteristic absorption in the UV region.

Infrared (IR) Spectroscopy for Identifying Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its core structural features.

Initial studies by Daniewski and Kocór on sesquiterpenes from Lactarius rufus provided key IR data. krosno.plethernet.edu.et The spectrum shows a prominent, broad absorption band in the region of 3500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of a hydroxyl group. krosno.pl Another significant absorption is observed around 1740 cm⁻¹, corresponding to the C=O stretching vibration of a γ-lactone ring. ethernet.edu.et This lactone is a defining feature of the isolactarane skeleton. Further absorptions related to C-H stretching and bending vibrations are also present, completing the vibrational profile of the molecule. ethernet.edu.et

| Absorption Band (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

|---|---|---|

| 3500-3300 | Hydroxyl (-OH) | Stretching |

| 1740 | γ-Lactone (C=O) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. For this compound, UV-Vis analysis is crucial for identifying the electronic nature of the lactone group.

The UV spectrum of this compound, typically measured in an ethanol (B145695) solvent, displays a maximum absorption (λmax) at approximately 220 nm. krosno.pl This absorption is attributed to the n → π* electronic transition of the carbonyl group within the γ-lactone ring. The absence of significant absorption at longer wavelengths indicates a lack of extended conjugation in the molecule's structure.

| λmax (nm) | Solvent | Electronic Transition | Chromophore |

|---|---|---|---|

| ~220 | Ethanol | n → π* | γ-Lactone (C=O) |

Chiroptical Methods for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules like this compound requires specialized techniques that are sensitive to the three-dimensional arrangement of atoms. Chiroptical methods, such as Electronic Circular Dichroism and Optical Rotatory Dispersion, are powerful tools for this purpose.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon, known as the Cotton effect, provides detailed information about the stereochemistry of the molecule. researchgate.netisopsoc.org

For this compound, the γ-lactone chromophore is central to its ECD spectrum. The application of the lactone sector rule allows for the prediction of the sign of the Cotton effect based on the stereochemistry of the atoms surrounding the lactone ring. researchgate.net The ECD spectrum of this compound exhibits a Cotton effect in the vicinity of its UV absorption maximum (~220 nm). The sign and magnitude of this effect are directly related to the absolute configuration of the chiral centers in the molecule, particularly the stereochemistry at the carbon atoms of the lactone ring and the adjacent ring junctions. While specific experimental ECD data for this compound is not detailed in readily available literature, the technique was instrumental in the structural elucidation of related lactones, where a positive Cotton effect was observed and correlated to a specific absolute configuration. researchgate.net

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. krosno.pl Similar to ECD, ORD curves show characteristic patterns, also known as Cotton effects, in the regions of absorption of a chromophore. nih.gov

The ORD curve for a chiral lactone like this compound is expected to show a plain curve at wavelengths far from the absorption band of the lactone chromophore and a Cotton effect curve near the absorption maximum (~220 nm). zhiwutong.comvscht.cz The shape of this curve (whether it first increases and then decreases, or vice versa) is used to define a positive or negative Cotton effect, which in turn can be correlated with the absolute stereochemistry of the molecule. Studies on various bridged-ring lactones have shown that ORD is a sensitive method for stereochemical assignments, with many exhibiting a Cotton effect with an extremum around 233 mμ. researchgate.net The analysis of the ORD curve of this compound, in conjunction with established rules like the octant rule for lactones, would provide confirmatory evidence for its absolute configuration as determined by other methods. ethernet.edu.et

Biosynthetic Pathways and Enzymatic Machinery

Terpenoid Biosynthesis Precursors Relevant to Isolactarorufin

All terpenoids, including this compound, are synthesized from five-carbon (C5) isoprene (B109036) units. The assembly of these units into more complex structures is dependent on two primary biosynthetic pathways that produce the universal isoprene building blocks.

Nature employs two main routes to produce the essential C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP): the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govnih.gov

The Mevalonate (MVA) pathway is the primary route for sesquiterpene biosynthesis in fungi, animals, and the cytoplasm of plants. rsc.orgnih.goviupac.org It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then reduced to mevalonic acid (MVA), which undergoes phosphorylation and decarboxylation to yield IPP. nih.govwikipedia.org An isomerase then facilitates the interconversion between IPP and DMAPP. nih.gov

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, is found in most bacteria, green algae, and the plastids of higher plants. nih.goviupac.org It starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov While this pathway also produces IPP and DMAPP, it is generally not the primary source for sesquiterpene precursors in fungi. iupac.org

For the biosynthesis of this compound in Lactarius species, the MVA pathway is the operative route for generating the necessary IPP and DMAPP units. rsc.orgiupac.org

The C5 units, IPP and DMAPP, serve as the fundamental building blocks for all terpenoids. researchgate.net To form sesquiterpenes (C15), these units are sequentially condensed. Farnesyl pyrophosphate synthase (FPPS) is the key enzyme in this process. nih.govuniprot.org

First, FPPS catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). uniprot.org

Next, the same enzyme catalyzes the addition of another IPP molecule to GPP, resulting in the formation of the C15 compound, farnesyl pyrophosphate (FPP) . nih.govuniprot.org

FPP is the linear and direct precursor to all sesquiterpenes, including the entire lactarane family. wikipedia.orgmdpi.com Its specific folding within the active site of the subsequent enzyme, a sesquiterpene synthase, dictates the initial cyclization and ultimate skeletal structure.

Enzymatic Transformations Catalyzed by Sesquiterpene Synthases (STSs)

The crucial step in defining the unique structure of a sesquiterpene is the transformation of the linear FPP precursor into a complex polycyclic scaffold. This is accomplished by a class of enzymes known as sesquiterpene synthases (STSs).

Fungi, particularly mushroom-forming Basidiomycota, are a rich source of diverse STSs. nih.gov These enzymes are responsible for generating the vast array of sesquiterpene skeletons found in these organisms. The formation of the lactarane scaffold, the core structure of this compound, is initiated by a specific STS. This enzyme binds FPP and catalyzes a complex cyclization cascade. While the specific STS from a Lactarius species responsible for the lactarane skeleton has been a subject of investigation, studies on other fungal STSs provide a clear model for its function. mdpi.comnih.gov These enzymes are known to produce multiple products from a single FPP substrate, with the product profile being highly dependent on the precise amino acid sequence and resulting structure of the enzyme's active site.

The conversion of linear FPP into the bicyclic lactarane skeleton is a complex process involving a cascade of cationic reactions within the STS active site. mdpi.com The mechanism is generally understood to proceed as follows:

Initiation: The reaction begins with the ionization of FPP, where the pyrophosphate group departs, generating a farnesyl carbocation.

Carbocyclization: The enzyme folds the farnesyl carbocation into a specific conformation that facilitates an intramolecular cyclization. For lactaranes, this involves the formation of a protoilludyl cation intermediate.

Rearrangements: The protoilludyl cation undergoes a series of hydride shifts and Wagner-Meerwein rearrangements. These precise, enzyme-guided shifts rearrange the carbon skeleton into the characteristic lactarane framework.

Termination: The reaction cascade is terminated by quenching the final carbocation, typically through deprotonation to form a double bond or by the addition of a water molecule to form a hydroxyl group. The resulting stable hydrocarbon or alcohol, known as a lactarane sesquiterpenoid, is then released from the enzyme.

This entire sequence occurs within the confines of the STS active site, which protects the highly reactive carbocation intermediates and guides the reaction toward a specific structural outcome. nih.gov

Post-Cyclization Modification Enzymes and Their Stereospecificity

The initial scaffold produced by the STS is often not the final bioactive compound. It serves as a substrate for a suite of tailoring enzymes that perform post-cyclization modifications. These modifications, such as hydroxylations, oxidations, or acylations, add functional groups to the core structure, leading to the final product, this compound.

Enzymes like cytochrome P450 monooxygenases and dehydrogenases are typically responsible for these transformations. nih.gov For this compound, these enzymes would catalyze the introduction of hydroxyl groups and the formation of the characteristic γ-lactone ring.

A critical aspect of these enzymatic reactions is their high stereospecificity . mdpi.com Enzymes are chiral catalysts that can distinguish between stereoisomers of a substrate and catalyze reactions that produce a single, specific stereoisomer of the product. nih.govyoutube.com The three-dimensional structure of the enzyme's active site ensures that the substrate binds in a precise orientation. This forces the chemical modification to occur at a specific atom and from a specific direction, resulting in a product with a defined stereochemistry, as seen in the fixed arrangement of functional groups in the this compound molecule.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (Example) | Role in Pathway | Precursor(s) | Product(s) |

| Synthase | HMG-CoA Synthase | MVA Pathway | Acetyl-CoA | HMG-CoA |

| Reductase | HMG-CoA Reductase | MVA Pathway | HMG-CoA | Mevalonate |

| Kinase | Mevalonate Kinase | MVA Pathway | Mevalonate | Mevalonate-5-phosphate |

| Isomerase | IPP Isomerase | Precursor Formation | Isopentenyl Pyrophosphate (IPP) | Dimethylallyl Pyrophosphate (DMAPP) |

| Transferase | Farnesyl Pyrophosphate Synthase (FPPS) | Precursor Elongation | IPP, DMAPP, GPP | Farnesyl Pyrophosphate (FPP) |

| Synthase | Sesquiterpene Synthase (STS) | Scaffold Formation | Farnesyl Pyrophosphate (FPP) | Lactarane sesquiterpenoid scaffold |

| Oxygenase | Cytochrome P450 Monooxygenase | Post-Cyclization Modification | Lactarane scaffold | Hydroxylated lactarane intermediates |

| Dehydrogenase | Alcohol Dehydrogenase | Post-Cyclization Modification | Hydroxylated intermediates | Lactone ring formation |

Role of Cytochrome P450 Monooxygenases in Oxidative Modifications

Cytochrome P450 monooxygenases (P450s) are a superfamily of heme-thiolate proteins renowned for their ability to catalyze a vast array of regio- and stereospecific oxidation reactions in the biosynthesis of secondary metabolites. nih.govrsc.org In the context of this compound biosynthesis, P450s are hypothesized to play a pivotal role in the hydroxylation of the isolactarane scaffold, a critical prerequisite for lactone ring formation. While the specific P450s involved in the this compound pathway have not yet been definitively identified, their involvement is strongly implied by studies on the biosynthesis of other fungal sesquiterpene lactones. researchgate.netnih.gov

The general mechanism of P450-catalyzed hydroxylation involves the activation of molecular oxygen and its subsequent insertion into a C-H bond. This process is crucial for introducing the necessary oxygen-containing functional groups that can then be further oxidized to form the lactone moiety. The sheer diversity of P450s within the fungal kingdom suggests that a specific set of these enzymes has evolved to perform the precise oxidative tailoring required to produce this compound in Lactarius species. nih.govresearchgate.netnih.gov

Characterization of Oxidoreductases and Other Tailoring Enzymes

Beyond the initial P450-mediated hydroxylations, the formation of the lactone ring in this compound likely requires the action of other oxidoreductases, such as dehydrogenases. These enzymes would be responsible for the subsequent oxidation of the hydroxyl group to a carboxylic acid, which can then undergo intramolecular esterification (lactonization) to form the characteristic five-membered lactone ring. The enzymatic machinery for such transformations is well-documented in various fungal secondary metabolic pathways. nih.govnih.govresearchgate.net

Fungal secondary metabolism is replete with examples of diverse oxidoreductases that contribute to the structural maturation of natural products. nih.govnih.gov The characterization of these enzymes, often belonging to the glucose-methanol-choline (GMC) oxidoreductase family or other flavin-dependent enzymes, provides a blueprint for understanding the potential catalysts in the this compound pathway. mdpi.comaidic.it While specific oxidoreductases from Lactarius species directly linked to this compound are yet to be characterized, the conserved nature of these enzyme families across fungi provides a strong basis for their proposed involvement.

Genetic and Molecular Basis of this compound Biosynthesis

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites in fungi are typically organized in contiguous units known as biosynthetic gene clusters (BGCs). nih.gov The identification and analysis of the this compound BGC are crucial for fully elucidating its biosynthetic pathway and for enabling its heterologous production.

Bioinformatic Analysis and Gene Cluster Identification

Modern genome sequencing and bioinformatic tools have revolutionized the discovery of BGCs for natural products. nih.govyoutube.com By searching the genomes of this compound-producing fungi, such as Lactarius rufus, for genes encoding key enzymes like sesquiterpene synthases and cytochrome P450s, it is possible to identify candidate BGCs. wikipedia.org The co-localization of genes for these enzymes with those for other potential tailoring enzymes (e.g., dehydrogenases, transferases) and regulatory proteins provides strong evidence for their collective role in the biosynthesis of a specific metabolite.

While a dedicated study identifying the complete BGC for this compound has not yet been published, the increasing availability of fungal genome data makes this a promising avenue for future research. nih.govyoutube.com Comparative genomics, comparing the genomes of producing and non-producing fungal strains, can further aid in pinpointing the specific gene cluster responsible for this compound synthesis.

Heterologous Expression Systems for Pathway Deconstruction and Reconstruction

Heterologous expression, the transfer of a BGC from its native producer into a more genetically tractable host organism, is a powerful strategy for pathway elucidation and for the production of natural products. nih.govmdpi.comnih.gov Model fungal hosts like Aspergillus oryzae and Saccharomyces cerevisiae are commonly used for this purpose due to their well-established genetic tools and rapid growth. researchgate.netfrontiersin.org

Mechanistic Investigations of Isolactarorufin S Biological Activities in Vitro and Cellular Level

Antiproliferative and Cytostatic EffectsIsolactarorufin is mentioned as having potential anticancer properties by inhibiting cancer cell growth, but specific data on its cytostatic and antiproliferative effects are lacking.ontosight.ai

Exploration of Potential Interactions with Microtubule Dynamics (Comparative Analysis with Paclitaxel Derivatives)No research was found that explores this compound's interaction with microtubule dynamics or compares its activity to microtubule-stabilizing agents like Paclitaxel.mdpi.comyoutube.com

Due to the absence of specific scientific literature and data for this compound corresponding to the detailed outline, the generation of the requested article is not possible.

Immunomodulatory and Anti-inflammatory Properties

Modulation of T Lymphocyte Proliferation and Activation

Derivatives of this compound have demonstrated notable effects on the proliferation of T lymphocytes in vitro. Specifically, this compound 8-epi-[N-benzoyl-(2’R,3’S)-3’-phenylisoserinate], a derivative of the natural sesquiterpenoid alcohol, has been shown to significantly inhibit T lymphocyte proliferation. nih.govthieme-connect.comresearchgate.net In studies assessing its immunotropic properties, this compound was tested on human peripheral blood mononuclear cells (PBMCs). thieme-connect.com

Another derivative, this compound 8-[N-acetyl-(2'R,3'S)-3'-phenylisoserinate], also exhibited inhibitory effects on phytohaemagglutinin (PHA)-induced T lymphocyte proliferation. nih.gov These findings suggest that modification of the this compound structure can lead to compounds with potent antiproliferative effects on T cells, a key component of the adaptive immune response. thieme-connect.comnih.gov The inhibition of T cell proliferation is a critical mechanism for controlling inflammatory and autoimmune responses. wum.edu.pl

Influence on Cytokine Synthesis and Release (e.g., Interleukin-2, Tumor Necrosis Factor-alpha, Interferon-gamma)

The immunomodulatory activity of this compound derivatives extends to the regulation of cytokine production. Research has demonstrated that this compound 8-epi-[N-benzoyl-(2’R,3’S)-3’-phenylisoserinate] significantly inhibits the synthesis of key pro-inflammatory and immunoregulatory cytokines, including Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.govthieme-connect.comresearchgate.net The assessment was performed in vitro on human peripheral blood mononuclear cells. thieme-connect.com This broad-spectrum inhibition of crucial cytokines highlights the potential of this compound to suppress inflammatory cascades. nih.govthieme-connect.comresearchgate.netresearchgate.net

The table below summarizes the inhibitory effects of the this compound derivative on cytokine synthesis.

| Compound | Affected Cytokines | Outcome | Reference |

| This compound 8-epi-[N-benzoyl-(2’R,3’S)-3’-phenylisoserinate] | Interleukin-2 (IL-2) | Significant Inhibition | nih.govthieme-connect.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant Inhibition | nih.govthieme-connect.com | |

| Interferon-gamma (IFN-γ) | Significant Inhibition | nih.govthieme-connect.com |

Macrophage Activation and Nitric Oxide (NO) Production

While direct studies on this compound's effect on macrophage activation and nitric oxide (NO) production are limited, research on related compounds from the Russula genus provides some context. Polysaccharides isolated from Russula alutacea have been shown to reduce NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov In contrast, a water-soluble β-glucan from Russula albonigra demonstrated the ability to activate macrophages in vitro, leading to NO production. mdpi.com

In a screening of various compounds, this compound was evaluated for its inhibitory effects on nitric oxide production in a lipopolysaccharide-activated murine microglial cell line but was found to be inactive in these assays. researchgate.netresearchgate.net

Activation of Immune Cell Signaling Pathways (e.g., TLR/NF-κB, MAPK, AKT/mTOR)

The signaling pathways through which this compound may exert its effects are not yet fully elucidated for the pure compound. However, studies on polysaccharides from mushrooms of the same genus indicate potential mechanisms. For instance, a polysaccharide from Russula alutacea was found to down-regulate the expression of Nuclear Factor-kappa B (NF-κB) and mitigate oxidative stress via Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov

Furthermore, polysaccharides from Russula griseocarnosa have been shown to activate macrophages through the NF-κB and MAPK signaling pathways. nih.gov Another polysaccharide from the same species, RGP2, was found to influence T cells through the AKT/mTOR pathway, suggesting that compounds from Russula species can engage multiple key immune signaling cascades. nih.gov There is also evidence that certain plant extracts can inhibit Herpes Simplex Virus (HSV) by modulating NF-κB signaling. nih.gov However, direct evidence linking pure this compound to the activation or inhibition of these specific pathways is not yet established in the reviewed literature.

Antioxidant Mechanisms and Cellular Protection

Evaluation of Radical Scavenging Capacities in Cell-Free Systems

The antioxidant potential of chemical compounds is often evaluated using cell-free systems that measure their ability to scavenge stable free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the radical results in a measurable color change, which is used to determine the scavenging capacity, often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). ugm.ac.id

While specific data on the radical scavenging capacity of pure this compound in cell-free systems like DPPH or ABTS assays are not detailed in the currently available literature, studies on extracts from related fungi provide some insight. Polysaccharides from Russula griseocarnosa have demonstrated significant scavenging effects on DPPH, ABTS, hydroxyl, and superoxide (B77818) radicals. mdpi.com Similarly, a methanolic extract of Tricholoma equestre showed both DPPH and nitric oxide scavenging activity. researchgate.net These findings suggest that mushrooms can be a source of compounds with antioxidant properties, although the specific contribution of this compound to this activity remains to be quantified.

| Assay Type | Principle | Common Reference Standard |

| DPPH Assay | Measures the scavenging of the stable DPPH radical through hydrogen or electron donation. ugm.ac.id | Trolox, Gallic Acid nih.govugm.ac.id |

| ABTS Assay | Measures the scavenging of the ABTS radical cation, applicable to both hydrophilic and lipophilic compounds. nih.gov | Trolox ugm.ac.idmdpi.com |

Protection Against Oxidative Stress in Cellular Models

Antimicrobial Activity Profile

General antimicrobial activity has been attributed to extracts from mushrooms of the Lactarius genus, from which this compound is derived. However, specific data pinpointing this compound as the sole active agent and detailing its antimicrobial profile are scarce.

Elucidation of Cellular Targets and Modes of Antimicrobial Action

The molecular mechanisms by which this compound may inhibit or kill microbial pathogens have not been a subject of detailed investigation in published research. There is a lack of studies exploring its specific cellular targets, such as the cell wall, cell membrane, or intracellular processes like protein or nucleic acid synthesis. Therefore, a scientifically accurate description of its mode of antimicrobial action cannot be provided at this time.

Structure Activity Relationship Sar Studies and Molecular Feature Correlation

Identification of Key Pharmacophores and Structural Elements Critical for Biological Activities

While specific pharmacophore models for isolactarorufin are not extensively documented in publicly available research, the broader class of sesquiterpene lactones, to which this compound belongs, has been the subject of numerous SAR studies. These studies have consistently highlighted the significance of several structural motifs for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. hebmu.edu.cnhebmu.edu.cn

The α-methylene-γ-lactone moiety is widely recognized as a crucial pharmacophore for the biological activity of many sesquiterpene lactones. hebmu.edu.cnresearchgate.netnih.gov This reactive group can undergo a Michael-type addition with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the alkylation of biological macromolecules and subsequent modulation of their function. hebmu.edu.cnresearchgate.net This covalent interaction is believed to be a primary mechanism behind the observed biological effects.

Other structural features that often contribute to the activity of sesquiterpene lactones include the presence and position of other functional groups, such as hydroxyl groups and double bonds within the carbocyclic skeleton. For instance, the presence of a double bond in the cyclopentanone (B42830) ring of some pseudoguaianolides has been shown to enhance their cytotoxic activity. researchgate.net The stereochemistry of the molecule also plays a pivotal role, as different spatial arrangements of atoms can significantly impact the binding affinity to biological targets. hebmu.edu.cn

For this compound specifically, its lactarane skeleton with the fused γ-lactone ring represents the core scaffold. The hydroxyl group and the specific stereochemistry of its chiral centers are also expected to be critical determinants of its biological activity profile.

Impact of Specific Derivatizations and Substitutions on Activity Profiles

The systematic derivatization of natural products is a common strategy to probe SAR and to optimize their pharmacological properties. For sesquiterpene lactones, modifications have been explored to enhance activity, improve selectivity, and increase bioavailability. mdpi.com

Studies on various sesquiterpene lactones have demonstrated that modifications to the α-methylene-γ-lactone group can have a profound impact on biological activity. For example, the reduction of the exocyclic double bond often leads to a significant decrease or loss of activity, reinforcing its role as a key pharmacophore. nih.gov

While specific derivatization studies on this compound are not widely reported, the general principles derived from other sesquiterpene lactones suggest that modifications at the hydroxyl group or alterations of the lactone ring would likely result in significant changes to its biological activity. The following table provides a hypothetical representation of how derivatization could impact the activity of a generic sesquiterpene lactone, based on general findings in the field.

| Derivative | Modification | Predicted Impact on Cytotoxic Activity |

| Dihydro-isolactarorufin | Reduction of a key double bond | Likely decreased activity |

| This compound acetate (B1210297) | Esterification of the hydroxyl group | Potentially altered activity and lipophilicity |

| Amino-isolactarorufin | Introduction of an amino group | Potentially altered activity and selectivity |

Computational Chemistry Approaches to SAR Modeling

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and rationalize the SAR of compounds like this compound. These in silico methods can guide the design of new derivatives with improved activity profiles.

Ligand-based drug design (LBDD) is particularly useful when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the analysis of a set of molecules known to be active to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for biological activity.

For this compound, a ligand-based approach would involve:

Conformational Analysis: Generating a diverse set of low-energy conformations for this compound and its known active and inactive analogues.

Pharmacophore Hypothesis Generation: Identifying common chemical features and their spatial relationships that are present in the active molecules but absent in the inactive ones.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural or physicochemical properties of the molecules with their biological activity. These models can then be used to predict the activity of new, untested derivatives.

When a potential biological target of this compound is identified, structure-based drug design (SBDD) methods like molecular docking and molecular dynamics (MD) simulations can be employed to gain detailed insights into the binding interactions. nih.govnih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed with potential targets such as enzymes involved in inflammatory pathways or cell cycle regulation. The results would provide information on:

The binding pose of this compound within the active site of the target.

The key amino acid residues involved in the interaction.

The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex.

A predicted binding affinity, which can be used to rank different derivatives.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the this compound-target complex over time. nih.gov These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. MD simulations can help to:

Assess the stability of the predicted binding pose.

Identify conformational changes in the protein upon ligand binding.

Calculate the binding free energy with higher accuracy.

Through the integration of these computational approaches with experimental SAR data, a comprehensive understanding of the molecular basis of this compound's activity can be achieved, paving the way for the rational design of novel therapeutic agents.

Future Research Trajectories and Translational Potential in Basic Science

Discovery of Novel Isolactarorufin Congeners and Biosynthetically Related Metabolites from Unexplored Natural Sources

The genus Lactarius, along with the broader family Russulaceae, represents a rich and still largely untapped source of structurally diverse sesquiterpenoids. uniupo.itnih.gov While this compound is a well-known representative, the chemical space of its congeners is far from fully explored. Future research will focus on the systematic investigation of unexplored or rare Lactarius species, as well as other fungal genera, to identify and characterize novel this compound analogs. For instance, recent studies on Lactarius deliciosus have led to the isolation of new azulene-type sesquiterpenoids, which are biosynthetically related to the lactarane skeleton. nih.govbohrium.comscilit.com Similarly, investigations into other fungi, such as those from marine or endophytic environments, have yielded a plethora of new sesquiterpenoids, some with unique structural features. mdpi.comnih.govresearchgate.netresearchgate.net These discoveries underscore the vast, unexplored fungal biodiversity as a promising frontier for discovering novel bioactive compounds. mdpi.com

The exploration of "unexplored natural sources" is not limited to just different fungal species. It also includes investigating fungi from extreme or unique environments, as well as studying the metabolic output of fungi when co-cultured with other microorganisms, which can trigger the expression of otherwise silent biosynthetic gene clusters. mdpi.com The application of modern analytical techniques, such as high-resolution mass spectrometry and 2D NMR, will be crucial in elucidating the structures of these new metabolites. nih.govresearchgate.net

Advanced Biotechnological Approaches for Sustainable Production

The reliance on collection from natural sources for obtaining this compound and its analogs is a significant bottleneck for further research and development due to low abundance and seasonal availability. nih.govnih.gov Advanced biotechnological approaches offer a sustainable and scalable alternative.

Fungal Strain Engineering for Enhanced this compound Biosynthesis

Metabolic engineering of both the native Lactarius producers and heterologous hosts presents a powerful strategy to enhance the production of this compound. foodsafety.institute The biosynthesis of terpenoids in basidiomycetes primarily follows the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA. nih.gov Key enzymes in this pathway, such as HMG-CoA reductase, are often rate-limiting. nih.gov Overexpression of these key pathway genes in the native host could significantly increase the flux towards farnesyl pyrophosphate (FPP), the direct precursor of sesquiterpenes. nih.govnih.gov

Furthermore, the identification and characterization of the specific sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYP450s) involved in this compound biosynthesis are critical. nih.govkyushu-u.ac.jp Recent studies have begun to identify and functionally express STSs from Lactarius species in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govresearchgate.netchemrxiv.orgnih.gov This approach not only confirms gene function but also opens the door for heterologous production. kyushu-u.ac.jpnih.gov Engineering these heterologous hosts to optimize precursor supply and express the necessary biosynthetic genes from Lactarius could lead to high-yield, fermentative production of this compound. nih.govresearchgate.net

Optimization of Fermentation Conditions and Bioreactor Design

For both native and engineered fungal strains, optimizing fermentation conditions is crucial for maximizing the yield of secondary metabolites like this compound. foodsafety.institutemdpi.com Key parameters that influence secondary metabolite production include media composition (carbon and nitrogen sources, precursor feeding), pH, temperature, and aeration. researchgate.netplantcelltechnology.com For instance, limiting easily metabolized carbon sources can trigger secondary metabolism. foodsafety.institute The addition of biosynthetic precursors to the fermentation broth is another strategy to direct metabolic flux towards the desired compound. foodsafety.institutemdpi.com

The cultivation of filamentous fungi like Lactarius in bioreactors presents specific challenges, but various designs, including solid-state and submerged fermentation reactors, have been developed to address these. nih.gov Solid-state fermentation can sometimes lead to higher productivity of secondary metabolites. nih.gov The choice of bioreactor design and the optimization of fermentation parameters will be critical for the industrial-scale production of this compound. nih.govnih.govtandfonline.comnih.gov While the routine cultivation of Lactarius deliciosus has been achieved, further research is needed to develop robust fermentation protocols for a wider range of Lactarius species. unibo.itresearchgate.net

Elucidation of Broader Biological System Interactions and Ecological Roles (Chemical Ecology)

The production of a diverse array of sesquiterpenoids by Lactarius species strongly suggests they play important ecological roles. uniupo.it A key future research direction is to understand the chemical ecology of this compound and its congeners. It is hypothesized that these compounds serve as a chemical defense mechanism for the mushroom against predators, parasites, and competing microorganisms. uniupo.itcabidigitallibrary.org

Recent studies have shown that fungal sesquiterpenes can act as repellents against fungivorous arthropods, such as soil Collembola. nih.govnih.gov This provides a strong rationale for investigating the specific role of this compound in deterring predation. Such studies would involve behavioral assays with relevant fungivores to test the repellent or toxic effects of purified this compound and its analogs. Understanding these interactions is not only fundamental to fungal chemical ecology but could also inspire new strategies for pest control in agriculture.

Development of High-Throughput Screening Assays for Efficient Analog Evaluation

The discovery of new this compound congeners and the generation of analogs through biosynthetic engineering will necessitate the development of high-throughput screening (HTS) assays to efficiently evaluate their biological activities. thieme-connect.com Given the known cytotoxic properties of this compound, a primary focus will be on anticancer drug screening. nih.govfrontiersin.orgnih.gov

A variety of in vitro HTS assays can be adapted for this purpose. Cell viability assays, which measure the metabolic activity or membrane integrity of cancer cell lines, are a common starting point. acs.org Luminescence-based assays, for example, can be used to rapidly screen large libraries of compounds for their ability to kill cancer cells. nih.gov To move beyond simple cytotoxicity, more sophisticated HTS assays can be developed to probe specific cellular processes. These could include reporter gene assays to identify compounds that modulate cancer-related signaling pathways or high-content screening (HCS) to visualize changes in cellular morphology or the localization of specific proteins. nih.govrsc.org The development of such assays will be crucial for identifying the most promising this compound analogs for further preclinical development. tandfonline.com

Exploration of New Mechanistic Paradigms for this compound Action at the Molecular Level

While this compound is known to possess anticancer activity, its precise molecular mechanism of action remains to be fully elucidated. A key area of future research will be to identify the specific molecular targets of this compound and to understand how it exerts its cytotoxic effects.

In silico molecular docking studies can be employed to predict potential protein targets for this compound and its analogs. ekb.egmdpi.comnih.govnih.govmdpi.com These computational approaches can help to prioritize targets for experimental validation. By docking this compound into the crystal structures of known cancer-related proteins, researchers can generate hypotheses about its mechanism of action.

Subsequent experimental studies will be needed to validate these in silico predictions. Techniques such as affinity chromatography with immobilized this compound could be used to pull down its binding partners from cell lysates. Furthermore, detailed studies on how this compound affects key cellular pathways involved in cancer, such as cell cycle progression, apoptosis, and signal transduction, will provide a deeper understanding of its biological activity. Unraveling these new mechanistic paradigms will be essential for the rational design of more potent and selective this compound-based anticancer agents.

Integration with Systems Biology and Omics Approaches for Comprehensive Pathway Understanding

The future of natural product research, including the study of sesquiterpenoids like this compound, is increasingly reliant on the integration of high-throughput "omics" technologies with systems biology. researchgate.net This approach moves beyond reductionist, single-gene or single-protein analyses to a holistic view, aiming to unravel the complex networks of genes, proteins, and metabolites that govern the biosynthesis and biological activity of such compounds. researchgate.netslideshare.net For this compound, a comprehensive understanding of its biosynthetic pathway and its mechanism of action remains a significant goal that can be powerfully addressed by these methodologies.

Systems biology offers a framework for modeling and predicting how molecular events, such as the enzymatic reactions in a biosynthetic pathway, relate to the physiological functions of an organism. frontiersin.org By combining multi-omics datasets—primarily genomics, transcriptomics, and metabolomics—researchers can generate and test hypotheses about the intricate cellular machinery involved in producing compounds like this compound. researchgate.netnih.gov

A key strategy involves the use of integrated transcriptomic and metabolomic analyses. consensus.app Transcriptomics (via RNA-sequencing) provides a snapshot of all gene expression activity in the producing organism (e.g., fungi of the Lactarius genus) under specific conditions, while metabolomics profiles the array of small-molecule metabolites present at that time. youtube.com By correlating gene expression levels with the abundance of specific metabolites across different conditions or time points, it is possible to identify the genes responsible for particular biosynthetic steps. nih.gov For instance, the expression of genes encoding key enzyme classes in terpene biosynthesis, such as terpene synthases and cytochrome P450 monooxygenases, would be expected to show a strong positive correlation with the production of this compound and its precursors. nih.gov

This integrated approach has proven effective in elucidating the biosynthetic pathways of other complex natural products. nih.govnih.gov For example, combining metabolomic and transcriptomic data has been used to clarify the genetic architecture of biochemical pathways for secondary metabolites in various plants. nih.gov Such studies often reveal that genes involved in a specific pathway are co-expressed, meaning their expression levels rise and fall in unison. Identifying a cluster of co-expressed genes that includes a known terpene synthase could lead to the discovery of the other enzymes—like oxidoreductases and transferases—required to convert the initial terpene scaffold into the final this compound structure.

Computational tools and platforms are essential for making sense of these vast datasets. nih.gov Modern bioinformatics workflows can help predict entire metabolic pathways de novo by linking transcripts to metabolites based on reaction rules and known enzyme families. nih.gov For this compound, this could involve:

Genome Mining: Searching the genome of the producing fungus for biosynthetic gene clusters (BGCs) that contain genes homologous to known terpene biosynthesis enzymes. frontiersin.orgnih.gov

Co-expression Network Analysis: Identifying modules of genes that are tightly co-regulated with known pathway genes, thus implicating them in the same process.

Metabolite-Transcript Correlation: Statistically linking the accumulation of this compound and potential intermediates with the expression levels of specific candidate genes. nih.gov

Furthermore, systems biology approaches can extend beyond biosynthesis to help elucidate this compound's mechanism of action. By treating a model biological system (e.g., a cancer cell line) with this compound and then performing differential transcriptomic and metabolomic analyses, researchers can identify which cellular pathways are perturbed by the compound. This can reveal molecular targets and provide a more comprehensive understanding of its bioactivity, which is a known characteristic of many sesquiterpene lactones like estafiatin and arglabin . mdpi.com

The integration of omics data into quantitative models represents a powerful future trajectory for this compound research. acs.org This will not only allow for a complete elucidation of its biosynthetic pathway but also pave the way for metabolic engineering. By understanding the regulatory networks and rate-limiting steps in the pathway, it may become possible to engineer host organisms for enhanced production of this compound or for the combinatorial biosynthesis of novel, structurally related analogs with potentially improved therapeutic properties. nih.govuq.edu.au

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.